DL-Isocitric acid trisodium salt

Description

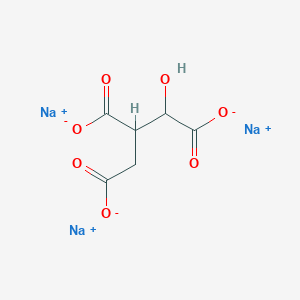

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1637-73-6 |

|---|---|

Molecular Formula |

C6H8NaO7 |

Molecular Weight |

215.11 g/mol |

IUPAC Name |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13); |

InChI Key |

CHFLVYSWZGDPQD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na] |

Other CAS No. |

1637-73-6 |

Related CAS |

320-77-4 (Parent) |

Synonyms |

Sodium isocitrate; 3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; |

Origin of Product |

United States |

Central Roles in Core Metabolic Pathways

Isocitric Acid Trisodium (B8492382) Salt as an Intermediate in the Tricarboxylic Acid (TCA) Cycle

Isocitric acid is a key substrate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs or citric acid cycle. usbio.netcitychemical.com This cycle is a series of enzyme-catalyzed chemical reactions essential for aerobic respiration in living cells. virginia.edu Isocitric acid's involvement is a critical juncture in the pathway, leading to the generation of reducing equivalents and a precursor for biosynthesis.

Isocitrate is formed from citrate (B86180) through a stereo-specific isomerization reaction catalyzed by the enzyme aconitase (aconitate hydratase). wikipedia.orgcreative-enzymes.combyjus.com This reaction is a reversible process that involves a dehydration step followed by a hydration step, with cis-aconitate as an intermediate. wikipedia.org

The enzyme aconitase facilitates the removal of a water molecule from citrate to form the enzyme-bound intermediate cis-aconitate. wikipedia.org Subsequently, the enzyme adds a water molecule to cis-aconitate in a different orientation to produce isocitrate. wikipedia.org This isomerization repositions the hydroxyl group of the molecule, setting it up for the subsequent oxidative decarboxylation step. Under equilibrium conditions, the mixture consists predominantly of citrate, with smaller amounts of isocitrate and cis-aconitate. creative-enzymes.comresearchgate.net In mammalian cells, the typical ratio of citrate to isocitrate is approximately 10 to 1. researchgate.net

Enzyme Action in Citrate Isomerization

| Reactant | Enzyme | Intermediate | Product |

|---|

The conversion of isocitrate to α-ketoglutarate is a crucial, irreversible, and rate-limiting step in the TCA cycle. almerja.comuwec.edu This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH). virginia.eduuwec.eduwikipedia.org The process involves two distinct events: oxidation and decarboxylation. virginia.eduwikipedia.org

First, isocitrate is oxidized, transferring a hydride ion to an electron acceptor, either NAD+ or NADP+, to form the intermediate oxalosuccinate. virginia.eduuwec.eduwikipedia.org This step results in the production of NADH or NADPH. wikipedia.org Immediately following, oxalosuccinate undergoes decarboxylation, where a carboxyl group is removed, releasing a molecule of carbon dioxide (CO2). byjus.comwikipedia.org This is the first of two decarboxylation steps in the TCA cycle. almerja.com The final product of this two-step process is α-ketoglutarate, a five-carbon molecule. byjus.comwikipedia.org

The activity of isocitrate dehydrogenase is tightly regulated. It is allosterically activated by ADP, signaling a low-energy state in the cell, and inhibited by ATP and NADH, which indicate high energy levels. almerja.comuwec.edu

Summary of Isocitrate Dehydrogenase Reaction

| Substrate | Enzyme | Products | Key Events |

|---|

Participation in the Glyoxylate (B1226380) Cycle in Microorganisms and Plants

In plants, bacteria, fungi, and algae, isocitrate is also a key player in the glyoxylate cycle. wikipedia.org This pathway is an anabolic variation of the TCA cycle that allows these organisms to synthesize carbohydrates from fatty acids or other two-carbon compounds like acetate (B1210297). wikipedia.orgwikipedia.org This is particularly vital during the germination of seeds, where stored lipids are converted into sugars to fuel growth before photosynthesis can begin. wikipedia.org

The glyoxylate cycle utilizes five enzymes from the TCA cycle but strategically bypasses the two decarboxylation steps where carbon is lost as CO2. wikipedia.orginflibnet.ac.in Instead of being converted to α-ketoglutarate by isocitrate dehydrogenase, isocitrate is diverted into a unique step in the glyoxylate cycle. wikipedia.org This carbon-conserving shortcut is essential for the net synthesis of four-carbon compounds from two-carbon units (acetyl-CoA). wikipedia.orgwikipedia.org

The key enzyme that defines the glyoxylate cycle is isocitrate lyase (ICL). wikipedia.orginflibnet.ac.inebi.ac.uk This enzyme catalyzes the cleavage of isocitrate into two smaller molecules: succinate (B1194679) (a four-carbon compound) and glyoxylate (a two-carbon compound). wikipedia.orgebi.ac.uk

This reaction is a reversible carbon-carbon bond cleavage, similar to an aldol (B89426) cleavage. wikipedia.orgebi.ac.uk The succinate produced can then enter the TCA cycle to be converted to malate (B86768) and oxaloacetate, which can be used for gluconeogenesis to produce glucose. wikipedia.org The glyoxylate condenses with another molecule of acetyl-CoA, in a reaction catalyzed by malate synthase, to form malate, thus continuing the cycle. wikipedia.orgwikipedia.org

Key Enzymes of the Glyoxylate Cycle Bypass

| Enzyme | Substrate | Products |

|---|---|---|

| Isocitrate Lyase | Isocitrate | Succinate, Glyoxylate |

Interconnections with Other Metabolic Pathways

Metabolic pathways are not isolated systems but are highly interconnected, with intermediates often serving as links between different processes. solubilityofthings.comlumenlearning.com Isocitrate and its downstream product, α-ketoglutarate, are prime examples of this metabolic integration.

The TCA cycle is a central hub that links the breakdown (catabolism) of carbohydrates, fats, and proteins. lumenlearning.comresearchgate.net α-Ketoglutarate, formed directly from isocitrate, is a key intermediate that can be siphoned off from the cycle to be used in the synthesis of several amino acids, including glutamate (B1630785), glutamine, proline, and arginine. solubilityofthings.com Conversely, these amino acids can be broken down to α-ketoglutarate to enter the TCA cycle.

Furthermore, citrate, the precursor to isocitrate, can be transported out of the mitochondria into the cytosol. There, it is cleaved to produce acetyl-CoA, the primary building block for fatty acid synthesis, and oxaloacetate. researchgate.netnih.gov The cytosolic enzyme IDH1 can also convert α-ketoglutarate back to isocitrate and then to citrate, providing a pathway for reductive carboxylation, which is important for lipid synthesis under certain conditions like hypoxia. nih.gov This demonstrates the central role of the citrate-isocitrate-α-ketoglutarate axis in connecting energy metabolism with major biosynthetic pathways. solubilityofthings.com

Linkages to Fatty Acid Metabolism

Isocitric acid is intricately linked to fatty acid synthesis through its relationship with citrate. While fatty acid synthesis occurs in the cytosol, its primary building block, acetyl-CoA, is generated within the mitochondria. nih.gov The inner mitochondrial membrane is impermeable to acetyl-CoA. wikipedia.orgwikipedia.org To overcome this, cells employ a mechanism known as the citrate-malate shuttle (or citrate shuttle). nih.govwikipedia.org

When cellular energy levels are high, the TCA cycle slows down, leading to an accumulation of its intermediates, including isocitrate and its precursor, citrate. youtube.com This excess citrate is transported from the mitochondrial matrix into the cytosol. wikipedia.orgnih.gov In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. wikipedia.org This cytosolic acetyl-CoA is then used for the synthesis of fatty acids and cholesterol. wikipedia.orgwikipedia.org Therefore, the accumulation of mitochondrial isocitrate is an indirect signal that the precursor for fatty acid synthesis is abundant.

Table 1: Key Steps in the Citrate Shuttle for Fatty Acid Synthesis

| Step | Location | Process | Key Molecules Involved | Outcome |

|---|---|---|---|---|

| 1 | Mitochondria | Condensation | Acetyl-CoA, Oxaloacetate | Citrate is formed. youtube.com |

| 2 | Mitochondria | Accumulation | High ATP levels slow the TCA cycle, causing Citrate and Isocitrate to build up. youtube.com | Signal for energy surplus. |

| 3 | Inner Mitochondrial Membrane | Transport | Citrate is transported out of the mitochondria into the cytosol. wikipedia.orgnih.gov | Citrate |

| 4 | Cytosol | Cleavage | ATP citrate lyase cleaves citrate. wikipedia.org | Acetyl-CoA, Oxaloacetate |

| 5 | Cytosol | Synthesis | Acetyl-CoA is used as the primer for fatty acid synthesis. nih.gov | Fatty Acids |

Contribution to Biosynthetic Precursors (e.g., Amino Acids, Heme)

Isocitrate is a critical precursor for the biosynthesis of various essential molecules by providing the carbon skeletons necessary for their formation. The oxidative decarboxylation of isocitrate by isocitrate dehydrogenase produces α-ketoglutarate, a key branch point for amino acid synthesis. wikipedia.orgwikipedia.org

Amino Acid Synthesis : α-Ketoglutarate serves as the direct precursor for the synthesis of glutamate. Through a process called transamination, glutamate can then donate its amino group to form other amino acids, including glutamine, proline, and arginine. wikipedia.org

Heme Synthesis : The metabolic pathway continuing from isocitrate within the TCA cycle generates other vital precursors. After α-ketoglutarate is converted to succinyl-CoA, this intermediate serves as a fundamental substrate, along with the amino acid glycine, for the first step in heme biosynthesis. jumedicine.comnih.gov Heme is an essential component of hemoglobin, myoglobin, and cytochromes. jumedicine.com

Table 2: Biosynthetic Products Derived from Isocitrate Metabolism

| Metabolite Derived from Isocitrate | Direct Precursor | Biosynthetic Product(s) | Primary Function of Product(s) |

|---|---|---|---|

| α-Ketoglutarate | Isocitrate | Glutamate, Glutamine, Proline, Arginine | Protein synthesis, neurotransmission. wikipedia.org |

| Succinyl-CoA | α-Ketoglutarate | Heme | Oxygen transport (hemoglobin), electron transport (cytochromes). jumedicine.comnih.gov |

Involvement in Cellular Energy Homeostasis

Isocitrate's most direct and vital role is in cellular energy production. As a key substrate in the TCA cycle, its oxidation is a central step in the process that converts the energy stored in carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. fiveable.me

The conversion of isocitrate to α-ketoglutarate is catalyzed by the enzyme isocitrate dehydrogenase (IDH). guidetopharmacology.org This reaction is an oxidative decarboxylation that releases a molecule of carbon dioxide and, crucially, reduces an electron acceptor. wikipedia.orgyoutube.com

There are different forms (isozymes) of IDH:

IDH3 : Located in the mitochondria, it uses NAD+ as the electron acceptor, producing NADH. wikipedia.org NADH is the primary electron carrier that donates electrons to the electron transport chain, driving the production of large amounts of ATP through oxidative phosphorylation. youtube.com

IDH1 and IDH2 : IDH1 is found in the cytoplasm and peroxisomes, while IDH2 is in the mitochondria. wikipedia.org Both use NADP+ as the electron acceptor, producing NADPH. wikipedia.org NADPH is not primarily used for ATP production but is essential for antioxidant defense and reductive biosynthetic reactions, such as fatty acid synthesis. wikipedia.orgpnas.org

The regulation of isocitrate dehydrogenase is critical for maintaining energy homeostasis. The enzyme's activity is stimulated by ADP (a signal of low energy) and calcium ions but is inhibited by high levels of ATP and NADH (signals of high energy). fiveable.meyoutube.comharvard.edu This allosteric regulation ensures that the rate of the TCA cycle is finely tuned to the immediate energy needs of the cell. fiveable.me

Table 3: Isozymes of Isocitrate Dehydrogenase and Their Role in Energy Metabolism

| Isozyme | Cellular Location | Coenzyme | Primary Product | Main Function |

|---|---|---|---|---|

| IDH1 | Cytoplasm, Peroxisomes | NADP+ | NADPH | Antioxidant defense, biosynthetic reactions. wikipedia.org |

| IDH2 | Mitochondria | NADP+ | NADPH | Antioxidant defense, biosynthetic reactions within mitochondria. wikipedia.orgpnas.org |

| IDH3 | Mitochondria | NAD+ | NADH | ATP production via the electron transport chain. wikipedia.orgyoutube.com |

Enzymology and Reaction Mechanisms Involving Isocitric Acid Trisodium Salt

Isocitrate Dehydrogenase (IDH) Activity and Regulation

Isocitrate dehydrogenase (IDH) is an enzyme that catalyzes the oxidative decarboxylation of isocitrate, yielding alpha-ketoglutarate (B1197944) (α-ketoglutarate) and CO2. wikipedia.org This process is integral to the citric acid cycle. In humans, IDH is present in three isoforms. IDH3 facilitates the third step of the citric acid cycle in the mitochondria, converting NAD+ to NADH. wikipedia.org The IDH1 and IDH2 isoforms carry out the same reaction but utilize NADP+ as a cofactor and are found in the cytosol, mitochondria, and peroxisomes. wikipedia.org The reaction's regulation is influenced by substrate availability, product inhibition, and competitive feedback inhibition by ATP. wikipedia.org

The NAD+-dependent form of isocitrate dehydrogenase (NAD-IDH or IDH3) is a key regulatory enzyme within the mitochondrial TCA cycle. byjus.com In mammals, this enzyme is a complex heterooctamer composed of α, β, and γ subunits, specifically arranged as (α2βγ)2. researchgate.net Proper assembly of these subunits is critical for both the catalytic function and the allosteric regulation of the enzyme. researchgate.net

The catalytic activity resides within the α subunits of both the αβ and αγ heterodimers. nih.gov However, the regulatory functions are primarily associated with the γ subunit, which contains the allosteric binding site. nih.gov The β subunit is thought to play a structural role, ensuring the optimal function of the enzyme complex. nih.gov The activity of NAD-IDH is allosterically regulated by a variety of metabolites that signal the cell's energy status. nih.gov Adenosine (B11128) diphosphate (B83284) (ADP) acts as an allosteric activator, significantly increasing the enzyme's affinity for isocitrate. virginia.edu Conversely, high concentrations of ATP and NADH act as inhibitors. nih.govvirginia.eduuca.edu Citrate (B86180) also serves as an allosteric activator. nih.gov The intricate regulation of NAD-IDH ensures that the rate of the TCA cycle is finely tuned to the metabolic needs of the cell.

NADP+-dependent isocitrate dehydrogenases (NADP-IDH), which include IDH1 and IDH2 in eukaryotes, are typically homodimeric enzymes. wikipedia.org These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. virginia.edu Beyond their role in isocitrate metabolism, NADP-IDHs are crucial for producing NADPH, which is essential for cellular defense against oxidative damage, detoxification of reactive oxygen species, and biosynthetic pathways such as fat and cholesterol synthesis. virginia.edu

Unlike the NAD-dependent isoform, eukaryotic NADP-IDHs are not typically regulated by allosteric effectors like ADP or ATP. uca.edu Their activity is primarily regulated by the availability of substrates (isocitrate and NADP+) and product inhibition by NADPH and α-ketoglutarate. wikipedia.org In some organisms, the activity of NADP-IDH can be controlled by phosphorylation. For instance, in Escherichia coli, phosphorylation of a specific serine residue (Ser113) at the active site inactivates the enzyme. uwec.edunih.gov This regulatory mechanism allows the cell to divert isocitrate into the glyoxylate (B1226380) bypass when simple carbon sources are scarce.

The oxidative decarboxylation of isocitrate to α-ketoglutarate catalyzed by IDH is a two-step process. wikipedia.orgvirginia.edu The reaction requires a divalent cation, typically Mg2+ or Mn2+, as a cofactor. wikipedia.org

The catalytic mechanism involves the following key steps:

Oxidation: The reaction begins with the oxidation of the secondary alcohol group at the C2 position of isocitrate to a ketone. This step involves the transfer of a hydride ion from the C2 of isocitrate to the nicotinamide (B372718) ring of NAD+ or NADP+, forming the intermediate oxalosuccinate. nih.gov This intermediate remains tightly bound to the enzyme's active site.

Decarboxylation: The oxalosuccinate intermediate is unstable and undergoes decarboxylation, where the carboxyl group beta to the ketone is lost as CO2. wikipedia.org This step is facilitated by the presence of the divalent metal ion, which helps to stabilize the resulting enolate intermediate. nih.govuwec.edu

Tautomerization: The final step involves the tautomerization of the enol intermediate to the final product, α-ketoglutarate. nih.gov

Key amino acid residues in the active site play crucial roles in this mechanism. For example, a lysine (B10760008) residue acts as a general base to deprotonate the α-hydroxyl group of isocitrate, while a tyrosine residue acts as a general acid to protonate the enol intermediate. nih.gov A triad (B1167595) of residues, often Tyr-Asp-Lys, is involved in a proton relay system that connects the substrate's hydroxyl group to the solvent. nih.gov

The kinetic properties of isocitrate dehydrogenase have been extensively studied to understand its interaction with isocitrate and its cofactors. The enzyme generally follows Michaelis-Menten kinetics, although some isoforms exhibit more complex behavior. For NADP-specific IDH from bovine adrenals, the relationship between the initial velocity and the concentration of D,L-isocitrate is non-hyperbolic, which may suggest the presence of two active sites with different affinities for the substrate or negative cooperativity between sites. nih.gov

Product inhibition studies have been instrumental in elucidating the kinetic mechanism. For instance, in Mycobacterium tuberculosis IDH-1, product inhibition by NADPH was competitive against NADP+ and noncompetitive against isocitrate, suggesting an ordered sequential mechanism where NADP+ binds first and NADPH is released last. nih.gov

The affinity of IDH for its substrates can be quantified by the Michaelis constant (Km). These values can vary depending on the isoform, the source organism, and the experimental conditions.

Kinetic Parameters of Isocitrate Dehydrogenase

| Enzyme Source | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Bovine Adrenals (NADP-IDH) | D,L-isocitrate | 2.3 and 63 | nih.gov |

| Bovine Adrenals (NADP-IDH) | NADP+ | 3.6-9 | nih.gov |

| Bovine Adrenals (NADP-IDH) | 2-oxoglutarate (reverse reaction) | 120 | nih.gov |

| Bovine Adrenals (NADP-IDH) | NADPH (reverse reaction) | 10 | nih.gov |

| Phaeodactylum tricornutum (NAD-IDH) | Isocitrate | 84.9 ± 5.2 | mdpi.com |

The allosteric regulation of NAD-dependent IDH is a critical aspect of its function, allowing the enzyme to respond to the cell's energy state. uthscsa.edu The primary allosteric effectors are ADP, which is an activator, and ATP and NADH, which are inhibitors. nih.govuca.edu Citrate, an isomer of isocitrate, also acts as an allosteric activator for the human NAD-IDH (HsIDH3). proquest.com

In the human heterooctameric IDH3, the allosteric site is located on the γ subunit. nih.gov The binding of activators like citrate and ADP to this site induces conformational changes that are transmitted to the catalytic sites in the α subunits. nih.govnih.gov This signal transmission occurs via the clasp domains that form the interface between the heterodimers. nih.govproquest.com These conformational changes lead to a decrease in the S0.5 for isocitrate, effectively increasing the enzyme's activity. nih.gov The intricate interplay of these allosteric regulators ensures that the TCA cycle's flux is tightly coupled to the cell's metabolic demands.

X-ray crystallography has provided detailed insights into the three-dimensional structure of isocitrate dehydrogenase and its interaction with isocitrate. These structures reveal that most IDHs function as dimers or multimers of dimers. wikipedia.org Each subunit is typically composed of a larger and a smaller domain. uwec.edu The active site is located in a cleft between these two domains. uwec.edu

The binding of isocitrate and the cofactor NAD(P)+ induces a significant conformational change, often described as an "induced fit" mechanism. nih.govresearchgate.net The enzyme transitions from an "open" conformation to a "closed" conformation upon substrate binding. nih.gov This domain closure brings key catalytic residues into the correct orientation for the reaction to occur. nih.govresearchgate.net

The isocitrate molecule is held in the active site by a network of hydrogen bonds and interactions with the divalent metal ion. uwec.edu Conserved amino acid residues, including arginine, tyrosine, asparagine, serine, and aspartic acid, are involved in binding the substrate. wikipedia.org The metal ion (Mg2+ or Mn2+) is coordinated by aspartate residues and the carboxyl and hydroxyl groups of isocitrate, playing a crucial role in both substrate binding and catalysis by stabilizing charged intermediates. uwec.edu The comparison of IDH structures from different organisms and in various states (open, closed, ligand-bound) has been instrumental in elucidating the detailed molecular mechanism of catalysis and regulation. nih.gov

Isocitrate Lyase Biochemistry

Isocitrate lyase (ICL) is a pivotal enzyme in the glyoxylate cycle, an anabolic pathway that allows organisms like bacteria, fungi, and plants to synthesize carbohydrates from fatty acids or two-carbon compounds. wikipedia.org It catalyzes the cleavage of isocitrate, bypassing the decarboxylation steps of the tricarboxylic acid (TCA) cycle. wikipedia.org

Isocitrate lyase (EC 4.1.3.1) catalyzes the reversible cleavage of isocitrate into two distinct products: succinate (B1194679) and glyoxylate. wikipedia.orgebi.ac.uk This reaction is a retro-aldol condensation. wikipedia.org The mechanism involves the deprotonation of the isocitrate's hydroxyl group and the subsequent cleavage of the C-C bond. wikipedia.org Key catalytic residues, including a cysteine, are essential for this process. One proposed mechanism suggests that a cysteine residue (Cys191), activated by a histidine residue (His193), acts as the base to abstract a proton, facilitating the elimination of succinate. ebi.ac.uk

In the reverse direction, the reaction is a Claisen condensation, where glyoxylate binds first, followed by succinate, to form the isocitrate product. ebi.ac.uk This reversibility is crucial for the metabolic flexibility of organisms utilizing the glyoxylate cycle. ebi.ac.uk

The kinetic properties of isocitrate lyase have been characterized in various organisms, particularly in pathogens like Mycobacterium tuberculosis, where it exists in two isoforms, ICL1 and ICL2. pnas.org These isoforms exhibit different affinities for isocitrate and different turnover rates. For instance, while the affinity for isocitrate differs by about threefold between the two, the catalytic turnover (kcat) of ICL2 is only about 10% that of ICL1. pnas.org

Studies have determined several kinetic parameters for ICL from different sources. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), representing the turnover number, are key metrics.

| Enzyme Source | Isoform | Km for Isocitrate (μM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | ICL1 | 37 | 16.7 | pnas.org |

| Mycobacterium tuberculosis | ICL2 | 100 | 1.7 | pnas.org |

| Mycobacterium tuberculosis | - | 45 | 12.2 | acs.org |

| Mycobacterium avium | Icl | 145 | - | nih.gov |

| Mycobacterium avium | AceA | 1300 | - | nih.gov |

The activity of isocitrate lyase is also subject to inhibition by various molecules. Compounds like itaconate and 3-nitropropionate have been identified as potent inhibitors. nih.govnih.gov 3-nitropropionate, a succinate analogue, acts as a slow-onset inhibitor. acs.orgacs.org

Aconitase and Isocitrate Formation

Aconitase (aconitate hydratase; EC 4.2.1.3) is an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. wikipedia.orgnih.gov This reaction is a critical step in the central metabolic pathway, the tricarboxylic acid (TCA) cycle. proteopedia.org

The conversion of citrate to isocitrate is a two-step process involving dehydration followed by hydration. illinois.edu

Dehydration: Aconitase first removes a water molecule from citrate to form the enzyme-bound intermediate, cis-aconitate. wikipedia.org This involves the abstraction of a proton from C2 and the removal of the hydroxyl group from C3. wikipedia.org The catalytic residues His-101 and Ser-642 are directly involved in this process. wikipedia.org

Hydration: The cis-aconitate intermediate then undergoes a 180-degree "flip" while remaining bound to the enzyme. wikipedia.org This reorientation allows for the stereospecific addition of a water molecule to the double bond, forming the specific (2R,3S) stereoisomer of isocitrate. wikipedia.orgproteopedia.org

Under equilibrium conditions, the mixture consists of approximately 91% citrate, 6% isocitrate, and 3% aconitate. creative-enzymes.com

Aconitase activity is critically dependent on a [4Fe-4S] iron-sulfur cluster located in its active site. creative-enzymes.comacs.org Unlike many other iron-sulfur proteins where the cluster participates in redox reactions, the cluster in aconitase functions as a Lewis acid to facilitate the catalytic dehydration-hydration reaction. illinois.edunih.gov

Three of the four iron atoms in the cubane (B1203433) cluster are coordinated by cysteine residues of the protein. acs.orgnih.gov The fourth iron atom (Feα) is solvent-exposed and directly coordinates with the carboxyl and hydroxyl groups of the substrate (citrate or isocitrate). acs.orgnih.gov This interaction facilitates the removal of the hydroxyl group from the substrate. nih.gov The enzyme is active when the cluster is in the [4Fe-4S] state. wikipedia.org In the inactive form, it can lose an iron atom to become a [3Fe-4S] cluster. wikipedia.org This cluster is highly sensitive to oxidation by reactive oxygen species like superoxide (B77818) and hydrogen peroxide, which can lead to the disassembly of the cluster, release of iron, and subsequent loss of enzyme activity. nih.govacs.org

Investigations into Enzyme Activity Differences and Regulatory Mechanisms

The metabolic fate of isocitrate is a key regulatory point, primarily determined by the competing activities of isocitrate lyase (ICL) and isocitrate dehydrogenase (IDH), the subsequent enzyme in the TCA cycle. wikipedia.org In bacteria grown on acetate (B1210297), the flux of isocitrate is directed toward the glyoxylate cycle. This is achieved through the phosphorylation of isocitrate dehydrogenase, which deactivates it and allows ICL, which has a lower affinity for isocitrate, to act on the substrate. wikipedia.org

In some pathogenic fungi, the regulation of ICL occurs at a post-translational level. nih.gov For instance, in Paracoccidioides brasiliensis, ICL is constitutively expressed, but its activity is low when glucose is available due to extensive phosphorylation. nih.gov A shift to an acetate medium leads to dephosphorylation and a rapid increase in ICL activity, demonstrating a reversible inactivation mechanism. nih.gov

Aconitase activity is also tightly regulated. Its dependence on an intact [4Fe-4S] cluster makes it a sensor for cellular iron levels and oxidative stress. nih.govresearchgate.net The cytosolic isoform of aconitase (ACO1) exhibits a unique dual function. When cellular iron is sufficient, it assembles its [4Fe-4S] cluster and functions as an aconitase. acs.org However, under conditions of iron scarcity, the cluster disassembles, and the apo-protein acquires a new function as an Iron Regulatory Protein (IRP1), which binds to messenger RNAs to control the synthesis of proteins involved in iron metabolism. acs.orgnih.gov

Biosynthesis and Biotechnological Production of Isocitric Acid Trisodium Salt

Microbial Biosynthesis Pathways

Microbiological synthesis is the preferred method for producing isocitric acid for pharmaceutical and food applications because it yields the natural threo-DS isomer. researchgate.net The synthesis is a complex process primarily involving the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. researchgate.net Key enzymes such as citrate (B86180) synthase are involved in its synthesis, while isocitrate dehydrogenase and isocitrate lyase are involved in its decomposition. researchgate.net

The yeast Yarrowia lipolytica is a prominent microorganism used for the fermentative production of isocitric acid. sciencedaily.commdpi.com This non-pathogenic yeast is considered "Generally Regarded As Safe" (GRAS) and can produce significant quantities of isocitric acid, often alongside its isomer, citric acid. mdpi.comwikipedia.org The accumulation of isocitric acid typically occurs when cell growth is limited by a factor such as nitrogen deficiency, which leads to a decrease in the activity of NAD-dependent isocitrate dehydrogenase, an enzyme that would otherwise metabolize isocitrate. nih.govbiologydiscussion.com

The ratio of isocitric acid to citric acid can be controlled by manipulating cultivation conditions. For instance, with the wild-type strain Y. lipolytica VKM Y-2373, a pH of 6.0 favors the accumulation of isocitric acid, whereas a pH of 4.5 results in nearly equal amounts of both acids. researchgate.netftb.com.hr Regulation of key enzymes through metabolic regulators and aeration is a highly effective method for optimizing isocitric acid production. researchgate.net Large-scale production has been successfully demonstrated in bioreactors up to 500 liters, achieving significant yields. mdpi.com

A key advantage of microbial fermentation is the ability of microorganisms like Yarrowia lipolytica to utilize a wide range of inexpensive and renewable carbon sources. mdpi.com This versatility is crucial for the economic viability of large-scale production.

Commonly used substrates include:

Vegetable Oils: Sunflower oil and rapeseed oil are frequently used, with processes developed to achieve high yields of isocitric acid. sciencedaily.commdpi.com Fermentation of sunflower oil by Y. lipolytica has been a particularly successful method for producing the (2R,3S)-isocitric acid isomer in high yields. sciencedaily.comnih.gov

Ethanol (B145695) and Biodiesel Waste: Waste streams from other industries, such as the ester-aldehyde fraction (EAF) from ethanol production and crude glycerol (B35011) from biodiesel manufacturing, serve as low-cost substrates. mdpi.comnih.gov Using biodiesel waste, Y. lipolytica VKM Y-2373 has produced up to 90.2 g/L of isocitric acid after optimizing cultivation conditions. nih.gov Similarly, EAF has been used to produce 65 g/L of isocitric acid. mdpi.com

Cellulose: Recent research has explored the direct conversion of plant waste into isocitric acid. The fungus Talaromyces verruculosus can convert lignocellulose directly into erythro-isocitric acid in a single, efficient consolidated bioprocess, producing all the necessary enzymes itself. leibniz-hki.de

The table below summarizes the production of isocitric acid (ICA) by Yarrowia lipolytica using various carbon sources.

| Microorganism | Carbon Source | ICA Concentration (g/L) | Product Yield (g/g) | Reference |

|---|---|---|---|---|

| Y. lipolytica VKM Y-2373 | Biodiesel Waste | 90.2 | 0.40 (increase of 40%) | nih.gov |

| Y. lipolytica VKM Y-2373 | Ester-Aldehyde Fraction | 65 | 0.65 | mdpi.com |

| Y. lipolytica VKM Y-2373 | Rapeseed Oil (500-L Bioreactor) | 64.1 | 0.72 | mdpi.com |

| Y. lipolytica VKM Y-2373 | Pure Ethanol | 90.5 | 0.77 | mdpi.com |

| Y. lipolytica SWJ-1b | Waste Oil | 6.9 | Not Reported | mdpi.com |

Chemoenzymatic and Stereospecific Synthesis

Chemoenzymatic synthesis leverages the high stereospecificity of enzymes combined with chemical reactions to produce specific isomers of complex molecules. mdpi.com This approach is valuable for creating compounds with precisely defined stereochemistry, which is often difficult to achieve through purely chemical or fermentative methods alone.

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium (B1214612), are invaluable tools in medicinal chemistry and for studying metabolic pathways. nih.govchem-station.com The incorporation of deuterium can alter a molecule's metabolic fate, a principle used in the development of "deuterated drugs". chem-station.comx-chemrx.com

The synthesis of labeled compounds like isocitrate can be achieved through hydrogen isotope exchange (HIE) reactions. researchgate.net These methods often use deuterium oxide (D₂O) as the deuterium source in the presence of a metal catalyst, such as palladium or ruthenium. nih.govresearchgate.net For a molecule like isocitrate, these techniques would allow for the selective replacement of specific hydrogen atoms with deuterium, creating a labeled version that can be used as a biological tracer to better understand its role in metabolic processes like the citric acid cycle. nih.gov

Isocitric acid, with its two defined stereogenic centers, is an ideal chiral building block. chiroblock.com Nature provides a rich source of such building blocks, including sugars and amino acids, which are sustainable and biocompatible. chiroblock.com The large-scale availability of (2R,3S)-isocitric acid from the fermentation of sunflower oil has made it a valuable starting material for the synthesis of complex pharmaceuticals. sciencedaily.comnih.gov

A significant application is in the synthesis of HIV protease inhibitors. For example, monopotassium isocitrate is a key intermediate in the practical synthesis of Darunavir and Brecanavir. researchgate.net The isocitric acid salt is converted through several chemical steps into a key bicyclic fragment, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which forms the core of these antiviral drugs. researchgate.net This demonstrates how a product of microbial fermentation can serve as a sophisticated starting material for complex chemical synthesis.

Advanced Analytical Methodologies for Isocitric Acid Trisodium Salt in Biological Samples Non Human Origin

Enzymatic Assays for Quantitative Determination

Enzymatic assays offer a highly specific and rapid method for the quantification of isocitric acid, particularly the D-stereoisomer, in various biological matrices. These methods are valued for their precision and relatively simple instrumentation requirements.

The quantitative determination of D-isocitric acid via enzymatic assay is predominantly based on the catalytic activity of the enzyme isocitrate dehydrogenase (ICDH) (EC 1.1.1.42). wikipedia.orgguidetopharmacology.org The principle involves the oxidative decarboxylation of D-isocitrate to α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orgthermofisher.com This reaction is dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), which is simultaneously reduced to NADPH. libios.frsigmaaldrich.com

The core reaction is as follows: D-Isocitric acid + NADP+ ---(ICDH)---> 2-oxoglutarate + CO₂ + NADPH + H+ thermofisher.comlibios.fr

The amount of NADPH produced is stoichiometrically equivalent to the amount of D-isocitric acid in the sample. libios.fr NADPH exhibits strong absorbance at a wavelength of 340 nm, whereas NADP+ does not. libios.frsigmaaldrich.com Therefore, the concentration of D-isocitric acid can be determined by measuring the increase in absorbance at 340 nm using a spectrophotometer. libios.frsigmaaldrich.com The assay is typically conducted at a neutral pH (around 7.4) and a controlled temperature (e.g., 25°C or 37°C). sigmaaldrich.comnpchem.co.th

| Component | Role in the Assay | Key Parameter/Function |

|---|---|---|

| Isocitrate Dehydrogenase (ICDH) | Enzyme Catalyst | Specifically catalyzes the oxidation of D-isocitric acid. wikipedia.org |

| NADP+ (Nicotinamide Adenine Dinucleotide Phosphate) | Cofactor/Oxidizing Agent | Accepts electrons and is reduced to NADPH. libios.fr |

| NADPH (Reduced NADP+) | Product/Analyte Signal | Absorbs light at 340 nm, allowing for spectrophotometric quantification. libios.fr |

| Buffer Solution | Reaction Environment | Maintains optimal pH (e.g., 7.4) for enzyme activity. sigmaaldrich.com |

| Manganese (Mn²⁺) or Magnesium (Mg²⁺) ions | Enzyme Activator | Required for the activity of isocitrate dehydrogenase. wikipedia.orgsigmaaldrich.com |

A significant advantage of the ICDH-based enzymatic assay is its high specificity for the D-isocitric acid stereoisomer. libios.frr-biopharm.com The enzyme does not react with other common organic acids found in biological samples, such as D-malic acid, L-lactic acid, L-aspartic acid, or fumaric acid. libios.fr While some isocitrate dehydrogenase preparations may contain trace amounts of L-malate dehydrogenase, studies have shown that even a 100-fold excess of L-malic acid does not interfere with the assay. r-biopharm.com

When analyzing a racemic mixture, such as commercial DL-isocitric acid trisodium (B8492382) salt, the assay will only measure the D-form. r-biopharm.com This results in a quantification of approximately 50% of the total isocitrate present in the synthetic mixture. r-biopharm.com This stereospecificity is critical in applications like fruit juice analysis, where the presence and quantity of the naturally occurring D-isomer serve as a marker of authenticity. libios.fr

Effective sample preparation is essential to eliminate interfering substances and ensure accurate quantification. The specific protocol varies depending on the complexity of the biological matrix. thermofisher.comlibios.fr

Fruit Products (Juices): For clear and lightly colored juices, simple pH adjustment to approximately 7.0-7.6 and dilution may be sufficient. libios.frr-biopharm.com For colored juices, treatment with polyvinylpolypyrrolidone (PVPP) is often employed to remove polyphenolic compounds that can interfere with spectrophotometric readings. libios.frr-biopharm.com After PVPP treatment, the sample is filtered. libios.fr Turbid solutions require filtration or centrifugation. thermofisher.com To measure total D-isocitric acid (both free and bound forms like esters or lactones), an initial alkaline hydrolysis step (pH 9-11) is required to release the free acid before neutralization and analysis. thermofisher.comlibios.fr

Plant Extracts: Solid or semi-solid plant materials are typically homogenized or crushed and then extracted with water. thermofisher.comr-biopharm.com The resulting extract is filtered or centrifuged to remove particulate matter. thermofisher.com For some plant materials, a two-stage extraction using non-polar and subsequently weakly polar solvents can be used to avoid interference from carbohydrates. researchgate.net

Microbial Cultures: For analysis of extracellular isocitric acid, the culture broth is centrifuged to remove microbial cells. nih.govmdpi.com The resulting supernatant can then be analyzed. To remove proteins that may interfere with the assay, a precipitation step using an agent like perchloric acid (HClO₄) is performed, followed by another centrifugation. nih.govmdpi.com

| Biological Matrix | Key Preparation Steps | Purpose of Steps |

|---|---|---|

| Fruit Juices | pH adjustment, dilution, PVPP treatment (for colored juices), filtration/centrifugation. libios.frr-biopharm.com | Neutralize acidity, bring concentration into linear range, remove interfering pigments and phenolics, clarify the sample. libios.frr-biopharm.com |

| Plant Extracts | Homogenization/crushing, aqueous extraction, filtration. thermofisher.comr-biopharm.com | Release cellular contents, solubilize the analyte, remove solid debris. thermofisher.comr-biopharm.com |

| Microbial Cultures | Centrifugation of culture broth, protein precipitation (e.g., with HClO₄), recentrifugation. nih.govmdpi.com | Separate cells from the supernatant, remove enzymatic and structural proteins. nih.govmdpi.com |

Chromatography-Mass Spectrometry (GC-MS, LC-MS) Based Profiling

Chromatography coupled with mass spectrometry provides a powerful platform for the comprehensive profiling and quantification of isocitric acid and other metabolites. Gas chromatography-mass spectrometry (GC-MS) is frequently used, but requires chemical modification of the analyte to increase its volatility.

The development of robust extraction methods is a prerequisite for reliable chromatographic analysis. The goal is to efficiently isolate the analyte from the sample matrix while minimizing the co-extraction of interfering compounds.

For microbial fermentation broths, a highly selective method involves the direct adsorption of organic acids, including isocitric acid, onto activated carbon. acs.orgacs.org This technique effectively separates the acids from inorganic salts and other components of the fermentation medium. acs.orgacs.org The adsorbed acids can then be recovered by elution with an organic solvent, such as methanol. acs.orgacs.org This approach avoids the need for complex steps like electrodialysis to remove salts, which was a limitation of previous methods. acs.org

For plant tissues, methods have been developed that involve a two-stage extraction process. An initial extraction with a non-polar solvent is followed by an extraction with a weakly polar solvent. researchgate.net This differential solubility approach helps to separate the desired acid components from interfering substances like carbohydrates. researchgate.net

| Matrix | Extraction Method | Principle | Advantages |

|---|---|---|---|

| Microbial Fermentation Broth | Adsorption on Activated Carbon | Selective adsorption of organic acids from the aqueous solution, followed by desorption with an organic solvent (e.g., methanol). acs.orgacs.org | High selectivity for organic acids, eliminates need for salt removal via electrodialysis, simplifies downstream processing. acs.org |

| Plant Material | Two-Stage Solvent Extraction | Sequential extraction with non-polar and then weakly polar solvents. researchgate.net | Effectively removes interfering compounds like carbohydrates, simplifying the final extract for analysis. researchgate.net |

Isocitric acid is a polar and non-volatile molecule, making it unsuitable for direct analysis by GC-MS. theses.czgcms.cz Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. theses.czresearchgate.net

The most common derivatization strategy for organic acids in metabolomics is a two-step process involving oximation followed by silylation. gcms.cznih.gov

Oximation: The sample is first treated with methoxylamine hydrochloride in pyridine (B92270). This reaction targets carbonyl (keto) groups, preventing the formation of multiple isomers during the subsequent step. nih.govnih.gov

Silylation: The sample is then treated with a silylating agent, such as N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.gov This step replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. theses.cz

This two-step derivatization significantly increases the volatility and thermal stability of isocitric acid, allowing for excellent separation and detection by GC-MS. theses.cz The resulting TMS derivatives produce characteristic mass fragments that can be used for confident identification and quantification.

| Step | Reagents | Reaction Purpose | Target Functional Groups |

|---|---|---|---|

| Oximation | Methoxylamine hydrochloride in pyridine nih.govnih.gov | Protects carbonyl groups, prevents isomer formation during silylation. nih.gov | Keto groups |

| Silylation | N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) nih.gov | Increases volatility and thermal stability by replacing active hydrogens. theses.czresearchgate.net | Carboxyl (-COOH), Hydroxyl (-OH) |

Application in Untargeted and Targeted Metabolomics

Isocitric acid trisodium salt, as a key intermediate in the tricarboxylic acid (TCA) cycle, is a significant metabolite measured in both untargeted and targeted metabolomics studies to understand cellular metabolism and identify potential biomarkers of disease. nih.govnih.govnih.gov Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, providing a snapshot of its physiological state. nih.govyoutube.com

Untargeted Metabolomics

In untargeted metabolomics, the goal is to comprehensively profile as many metabolites as possible in a sample without a preconceived bias. nih.gov This hypothesis-generating approach is often employed to discover novel biomarkers or metabolic pathways affected by a specific condition or treatment. youtube.comresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze biological fluids or tissue extracts. youtube.com In such studies, isocitric acid is one of many compounds identified and quantified. For instance, untargeted metabolomic analysis of urine samples has been used to explore the systemic effects of drugs by identifying changes in metabolites, including those related to the TCA cycle. researchgate.net Similarly, studies on the gut microbiome's metabolic output from different protein sources have utilized untargeted metabolomics to identify distinct metabolite profiles. nih.gov

Targeted Metabolomics

Conversely, targeted metabolomics focuses on the quantitative assessment of a specific, predefined set of metabolites, often related to a particular metabolic pathway. columbia.edu This approach is hypothesis-driven and provides accurate absolute quantification by using stable isotope-labeled internal standards. columbia.edumayo.edu Isocitric acid is frequently included in targeted panels that analyze the TCA cycle and related pathways. columbia.edumayo.edu These analyses are crucial for investigating mitochondrial function and energy metabolism. Several research and clinical laboratories offer targeted panels that include isocitric acid for the analysis of various sample types, including plasma, serum, cells, and tissues. columbia.edu

Research findings have highlighted the importance of monitoring isocitric acid levels in various contexts. For example, targeted metabolomic profiling of platelet-rich plasma identified consistently upregulated levels of isocitric acid in patients with colorectal cancer compared to healthy controls. nih.govnih.gov Another study identified isocitric acid, along with uric acid and proline, as a potential diagnostic marker for adrenocortical adenomas through targeted metabolomics. researchgate.net Furthermore, metabolomic analysis of cerebrospinal fluid revealed significantly higher levels of isocitric acid in patients with bipolar disorder, pointing towards abnormalities in the citric acid cycle. nih.gov

| Metabolomics Approach | Objective | Key Findings Related to Isocitric Acid | Biological Sample Types | Primary Analytical Technique |

|---|---|---|---|---|

| Untargeted | Global, unbiased profiling to discover novel biomarkers or affected pathways. nih.gov | Identified as part of the overall metabolic snapshot in various studies (e.g., drug effects, gut microbiome). researchgate.netnih.gov | Plasma, urine, cerebrospinal fluid, tissue extracts. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS). youtube.com |

| Targeted | Hypothesis-driven, absolute quantification of a predefined set of metabolites. columbia.edu | Upregulated in colorectal cancer; identified as a potential biomarker for adrenocortical adenomas and bipolar disorder. nih.govnih.govresearchgate.net | Plasma, serum, saliva, urine, cells, tissues. columbia.edu | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govcolumbia.edu |

Isotope-Labeled Isocitric Acid Trisodium Salt in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of cellular metabolism. bitesizebio.com This is achieved by introducing stable isotope-labeled substrates (tracers) into a biological system and tracking the incorporation of these isotopes into downstream metabolites over time. bitesizebio.comosti.gov Isotope-labeled forms of isocitric acid or its precursors, such as ¹³C-labeled glucose or glutamine, are essential tools for dissecting the intricate workings of central carbon metabolism. isotope.com

Tracing Carbon Flow through Metabolic Pathways

The core principle of MFA is to follow the fate of labeled atoms as they are processed through metabolic networks. bitesizebio.com When cells are supplied with a substrate like ¹³C-glucose, the labeled carbons are incorporated into various intermediates of glycolysis and the TCA cycle, including isocitrate. isotope.com By analyzing the specific pattern of ¹³C atoms in isocitrate and other metabolites, researchers can deduce the activity of different pathways. mdpi.com

For example, the conversion of citrate (B86180) to isocitrate is a key step in the TCA cycle. researchgate.net Tracing the flow of labeled carbons through this reaction helps to quantify the rate of the cycle. youtube.com Furthermore, isocitrate can be oxidatively decarboxylated by isocitrate dehydrogenase to produce α-ketoglutarate, a reaction that can also be traced using isotopes. nih.gov This allows for the measurement of flux through this specific enzymatic step. By using different labeled substrates, such as labeled glucose or glutamine, which enter the TCA cycle at different points, scientists can unravel the relative contributions of various carbon sources to the energy and biosynthetic pathways of the cell. isotope.com

| Isotope-Labeled Substrate | Metabolic Pathway Entry Point | Information Gained from Isocitrate Labeling Pattern | Reference |

|---|---|---|---|

| [U-¹³C]-Glucose | Glycolysis → Acetyl-CoA | Quantifies the contribution of glucose to the TCA cycle flux and biosynthesis. | isotope.com |

| [U-¹³C]-Glutamine | Anaplerosis → α-ketoglutarate | Measures the "backwards" or reductive flux in the TCA cycle and the role of glutamine in feeding the cycle. | isotope.comnih.gov |

Advanced Mass Spectrometry Techniques for Isotopic Enrichment

The precise measurement of isotopic enrichment in metabolites is critical for accurate metabolic flux analysis. Mass spectrometry (MS) is the primary analytical tool for this purpose, offering high sensitivity and the ability to distinguish between different isotopomers (molecules that differ only in their isotopic composition). nih.gov

Several advanced MS techniques are employed:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing the labeling patterns of central carbon metabolites. Volatile derivatives of compounds like isocitric acid are separated by GC and then analyzed by MS. isotope.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is particularly useful for analyzing a wide range of metabolites that are not easily volatilized. isotope.com Tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and is used to quantify specific isotopomers with high accuracy. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap mass spectrometers provide very high mass accuracy and resolution, allowing for the separation of isobaric species that would be indistinguishable with lower-resolution instruments. nih.govnih.gov This capability is crucial for accurately determining the distribution of isotopes within a molecule, which is essential for detailed flux analysis. nih.gov

These techniques enable researchers to determine the mass distribution vectors (MDVs) of metabolites like isocitrate, which detail the fraction of the metabolite pool containing zero, one, two, or more heavy isotopes. mdpi.com This detailed isotopic information is then used in computational models to calculate the intracellular metabolic fluxes. nih.govmdpi.com

Broader Biological and Cellular Significance of Isocitric Acid Trisodium Salt

Metabolic Regulation Beyond Core Energy Production

While the primary fate of isocitrate in the mitochondria is its conversion to α-ketoglutarate within the TCA cycle, this metabolite is also a crucial player in broader metabolic regulation. fiveable.melibretexts.org The concentration and flux of citrate (B86180) and isocitrate are linked to the regulation of other metabolic pathways. For instance, when the TCA cycle slows due to high energy levels (indicated by high ATP and NADH), citrate can be transported out of the mitochondria into the cytoplasm. libretexts.org In the cytoplasm, citrate is converted back to acetyl-CoA, which serves as a primary building block for fatty acid synthesis. libretexts.orgashpublications.org

The enzyme that converts isocitrate to α-ketoglutarate, isocitrate dehydrogenase (IDH), is a key regulatory point in the TCA cycle. youtube.comnews-medical.net Its activity is allosterically regulated by cellular energy indicators. khanacademy.org High levels of ATP and NADH inhibit IDH, causing a buildup of isocitrate and its isomer, citrate. youtube.comkhanacademy.org Conversely, ADP acts as an activator, signaling a need for more energy and increasing the enzyme's activity. youtube.com This regulation ensures that the rate of the citric acid cycle is matched to the cell's immediate energy demands and that its intermediates can be diverted to biosynthetic pathways when energy stores are sufficient. fiveable.menews-medical.net In some organisms, such as plants and bacteria, isocitrate dehydrogenase can be inactivated by phosphorylation, providing another layer of control that links the TCA cycle with other pathways like the glyoxylate (B1226380) cycle. libretexts.org

Role in Iron Homeostasis and Associated Regulatory Pathways

Isocitrate is deeply involved in the regulation of cellular iron homeostasis, primarily through its interaction with the bifunctional enzyme aconitase. nih.govnih.gov Cells possess two isoforms of aconitase: a mitochondrial form (mAco) that functions in the TCA cycle and a cytosolic form (cAco) that plays a dual role in metabolism and iron regulation. nih.gov This cytosolic aconitase is also known as Iron Regulatory Protein 1 (IRP1). nih.govresearchgate.net

Aconitase enzymes contain an iron-sulfur ([4Fe-4S]) cluster in their active site, which is essential for their catalytic activity of converting citrate to isocitrate. nih.govrcsb.orgwikipedia.org This cluster is sensitive to cellular conditions, particularly the availability of iron and the presence of oxidative stress. nih.govresearchgate.net When cellular iron levels are sufficient, the [4Fe-4S] cluster is assembled and stable, and the protein functions as an active aconitase, catalyzing the isomerization of citrate to isocitrate. nih.govrcsb.org

However, when cellular iron levels are low, the iron-sulfur cluster becomes unstable and can disassemble. nih.gov This loss of the cluster inactivates the enzyme's catalytic function. nih.gov The stability of this cluster is thus a critical factor linking the metabolic function of aconitase directly to the iron status of the cell. nih.govnih.gov In conditions of iron deficiency, the apo-protein form of cytosolic aconitase (IRP1), lacking the iron-sulfur cluster, undergoes a conformational change that exposes an RNA-binding site. nih.govrcsb.org

The switch of cytosolic aconitase from an enzyme to an RNA-binding protein (IRP1) under iron-deficient conditions is a key event in cellular iron regulation. nih.govresearchgate.net In its RNA-binding form, IRP1 binds to specific stem-loop structures on messenger RNAs (mRNAs) known as iron-responsive elements (IREs). nih.govwikipedia.org This binding controls the translation of proteins involved in iron uptake, storage, and utilization.

Research has shown that during iron restriction, the destabilization of the aconitase iron-sulfur cluster can induce the assembly of repressive signaling complexes, or "signalosomes". nih.gov For example, in erythroid (red blood cell) progenitors, iron restriction suppresses aconitase activity. ashpublications.org This leads to the formation of signaling complexes that can include Protein Kinase C (PKC), which in turn impairs erythroid differentiation. nih.govashpublications.org The provision of exogenous isocitrate can bypass this iron-restriction checkpoint, suggesting that the production of isocitrate by aconitase is a critical signal for normal development that is integrated with the cell's iron status. ashpublications.orgashpublications.org This pathway demonstrates how isocitrate, via its relationship with the iron-sensitive aconitase, influences major cellular decisions beyond simple energy metabolism. nih.govresearchgate.net

Applications as a Biochemical Marker in Non-Human Biological Systems

The concentration of isocitric acid and its salts serves as a valuable biochemical marker in various analytical contexts, particularly in food science and microbiology. usbio.netmedchemexpress.com

Isocitric acid is a naturally occurring organic acid found in most fruit juices. usbio.net Its concentration, especially in relation to citric acid, is used as a key indicator of the authenticity and quality of fruit products, particularly citrus juices. usbio.netresearchgate.net The ratio of citric acid to D-isocitric acid is an accepted marker for detecting the adulteration of fruit juices through unauthorized acidification with cheaper citric acid. researchgate.netresearchgate.net Since isocitric acid is expensive to produce, its presence at expected levels can help confirm that a juice is genuine and has not been diluted or artificially modified. researchgate.net Various analytical methods, including enzymatic assays and capillary electrophoresis, are employed to determine the D-isocitric acid content for quality control purposes. researchgate.netmdpi.com

Table 1: D-Isocitric Acid Content in Select Fruit Products This table contains example data compiled from research findings. Actual values can vary based on fruit variety, ripeness, and processing methods.

| Product | D-Isocitric Acid Concentration (mg/kg) | Reference |

| Orange Juice | 126 | researchgate.net |

| Strawberry Jam | 29 | researchgate.net |

| Ketchup | 33 | researchgate.net |

In microbiology, isocitrate metabolism is studied to understand the metabolic pathways of various microorganisms. biosynth.com The enzyme isocitrate dehydrogenase (IDH), which consumes isocitrate, is a key enzyme in the metabolic pathways of many pathogenic bacteria, such as Klebsiella pneumoniae and Legionella pneumophila. nih.gov Characterizing the kinetics and coenzyme specificity of IDH in these organisms provides insight into their unique metabolic adaptations. nih.govnih.gov For example, studying the affinity (Kₘ) and catalytic efficiency (k_cat/Kₘ) of IDH for isocitrate and its coenzyme NADP⁺ helps researchers understand how these bacteria regulate their central metabolism. mdpi.com This knowledge can be foundational for developing new therapeutic strategies. nih.gov

Table 2: Kinetic Properties of Isocitrate Dehydrogenase (IDH) from Different Bacteria This table presents kinetic parameters for the substrate isocitrate from studies on recombinant enzymes.

| Organism | Kₘ for Isocitrate (µM) | Optimal pH | Optimal Temperature (°C) | Reference |

| Corynebacterium glutamicum | 15.0 | 8.5 | 50 | mdpi.com |

| Azotobacter vinelandii | 13.9 | 8.0 | 50 | mdpi.com |

| Acidithiobacillus sp. A_DKE | 53.03 | ~8.0 | N/A | nih.gov |

| Klebsiella pneumoniae | N/A | 8.0 (with Mn²⁺) | 55 | nih.gov |

| Legionella pneumophila | N/A | 7.8 (with Mn²⁺) | 45 | nih.gov |

Q & A

Q. What are the standard protocols for preparing isocitric acid trisodium salt in enzymatic assays?

Isocitric acid trisodium salt is commonly used as a substrate in dehydrogenase assays, such as those involving isocitric dehydrogenase (IDH). A standard protocol involves dissolving the compound in ultrapure water (100 mg/mL, ~387.49 mM) with brief sonication to ensure solubility. For enzymatic reactions, combine it with NADP+ (0.45 mM), isocitric dehydrogenase (0.25 units), and a buffered system (e.g., pH 7.4 phosphate buffer). Pre-incubate the mixture at 37°C to stabilize the reaction environment before initiating the assay .

Q. How should isocitric acid trisodium salt be stored and reconstituted to ensure stability in aqueous solutions?

The compound is hygroscopic and should be stored in an inert atmosphere at room temperature (powder form) or at -20°C (aqueous solutions). For reconstitution, use deionized water and sonicate briefly to avoid degradation. Solutions are stable for 6–12 months at -20°C to -80°C, depending on buffer composition. Always verify pH (target ~7.0–7.5) and clarity before use, as particulate matter may indicate instability .

Q. What role does isocitric acid trisodium salt play in the tricarboxylic acid (TCA) cycle studies?

As a key intermediate in the TCA cycle, it serves as a substrate for IDH, facilitating NADPH production. Researchers use it to study metabolic flux, enzyme kinetics, and redox balance. When designing TCA cycle simulations, combine it with other intermediates (e.g., α-ketoglutarate, citrate) in stoichiometric ratios and monitor NADPH generation spectrophotometrically at 340 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in experimental results when using isocitric acid trisodium salt as a substrate in dehydrogenase assays?

Contradictions may arise from impurities in the compound (e.g., citrate isomers), enzyme lot variability, or buffer interference. To resolve this:

Q. What methodological steps ensure the reproducibility of studies using isocitric acid trisodium salt in metabolic flux analysis?

Reproducibility requires:

- Standardized preparation : Use a fixed concentration (e.g., 10 mM stock) and avoid freeze-thaw cycles.

- Cross-referencing : Validate results with alternative substrates (e.g., citrate) or isotopic labeling (e.g., ¹³C-isocitrate) .

- Data triangulation : Combine enzymatic assays with LC-MS/MS to quantify downstream metabolites (e.g., α-ketoglutarate) .

Q. Which analytical techniques are most suitable for quantifying isocitric acid trisodium salt in complex biological matrices?

- HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: 20 mM KH₂PO₄ (pH 2.5) with 0.1% trifluoroacetic acid .

- GC-MS : Derivatize with MSTFA and monitor fragments at m/z 273 (trimethylsilyl derivative) .

- Enzymatic assays : Couple IDH activity with NADPH fluorescence (ex/em: 340/460 nm) for real-time quantification .

Q. How does the enantiomeric purity of isocitric acid trisodium salt impact experimental outcomes in isomer-specific studies?

The DL-racemic mixture may confound studies requiring stereoselectivity (e.g., mitochondrial IDH1 vs. cytosolic IDH2). To mitigate:

- Use chiral HPLC to separate D- and L-isomers.

- Source enantiomerically pure standards for calibration .

- Validate enzyme specificity via inhibition assays (e.g., using AGI-5198 for IDH1) .

Q. What experimental design considerations are critical when incorporating isocitric acid trisodium salt into microsomal or cellular assays?

- Permeability : Use carrier systems (e.g., liposomes) for intracellular delivery in cell-based assays.

- Cofactor stability : Supplement with Mg²⁺ (1–5 mM) to stabilize IDH activity in microsomal preparations .

- Control for off-target effects : Include assays with citrate or scrambled siRNA to rule out non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.